molecular formula C12H16O2 B8773987 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde CAS No. 16805-16-6

5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde

Cat. No. B8773987
Key on ui cas rn: 16805-16-6
M. Wt: 192.25 g/mol
InChI Key: FYLPWKQYIWXARQ-UHFFFAOYSA-N
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Patent
US06380400B1

Procedure details

Aluminum chloride (26.6 gm, 200 mmol) was added to chlorobenzene (40 mL) and the mixture stirred and cooled to −10° C. A solution of 2-tert-butyl-5-methylphenol (16.4 gm, 100 mmol) in triethyl orthoformate (32.5 gm, 220 mmol) was added dropwise. On completion of the addition, the reaction mixture was warmed to 0-5° C. and held for 6 hours. Hydrochloric acid (100 mL of a 5% solution) was added to the reaction mixture. The mixture was extracted with (1:1) ethyl acetate/toluene (200 mL). The organic phase was extracted with 23% potassium hydroxide (3×50 mL) and water (25 mL) and the water extract combined with the three potassium hydroxide extracts. The pH of the combined extracts was adjusted to 4 with 37% hydrochloric acid. The resulting precipitate was collected and washed with water (3×50 mL) and vacuum dried 55° C. to give 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (1): 14.8 g (77 mmol, 77%): mp: 171-172° C.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[OH:16])([CH3:8])([CH3:7])[CH3:6].[CH:17](OCC)(OCC)[O:18]CC.Cl>ClC1C=CC=CC=1>[C:5]([C:9]1[C:10]([OH:16])=[CH:11][C:12]([CH3:15])=[C:13]([CH:14]=1)[CH:17]=[O:18])([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C)O
Name
Quantity
32.5 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with (1:1) ethyl acetate/toluene (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 23% potassium hydroxide (3×50 mL) and water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
the water extract
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (3×50 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried 55° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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